N-DesBoc Docetaxel-d5 is classified under the category of anticancer drugs, specifically within the taxane family. It is synthesized from docetaxel, a natural product derived from the yew tree, Taxus baccata. The modification to create N-DesBoc Docetaxel-d5 involves chemical processes that enhance its utility in research, particularly in pharmacokinetic studies and drug metabolism investigations.
The synthesis of N-DesBoc Docetaxel-d5 typically involves several steps:
These methods are crucial for obtaining a compound that meets the specific requirements for scientific studies, particularly those involving metabolic pathways and drug interactions.
The molecular formula of N-DesBoc Docetaxel-d5 is , indicating it retains the core structure of docetaxel with modifications that include deuterium isotopes. The molecular weight is approximately 712.79 g/mol.
The structural representation includes:
N-DesBoc Docetaxel-d5 can undergo various chemical reactions similar to those of docetaxel due to its structural integrity. Key reactions include:
These reactions are vital for understanding how N-DesBoc Docetaxel-d5 behaves in biological systems.
N-DesBoc Docetaxel-d5 functions similarly to docetaxel by inhibiting microtubule depolymerization during cell division. This action disrupts the normal mitotic process, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
The incorporation of deuterium may affect the metabolic stability and bioavailability of the compound, providing insights into its pharmacological profile compared to non-deuterated forms.
N-DesBoc Docetaxel-d5 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for various applications in research settings.
N-DesBoc Docetaxel-d5 has several applications in scientific research:
N-DesBoc Docetaxel-d5 is a deuterium-labeled analog of the synthetic impurity N-DesBoc Docetaxel (CAS 133524-69-3), which arises during the production of the antineoplastic drug Docetaxel. This compound features strategic deuteration at five positions on the benzoate ring, with the molecular formula C38H40D5NO12 and a molecular weight of 712.80 g/mol [3] [10]. The deuterium atoms replace protium at specific aromatic positions, creating a distinct mass difference of +5 Da compared to the non-deuterated form (C38H45NO12, MW 707.76 g/mol) while preserving identical stereochemistry and physicochemical behavior [2] [8]. The isotopic labeling occurs on the benzoate moiety, as confirmed by the SMILES notation: C(=O)OC(C6=C([2H])C([2H])=C([2H])C([2H])=C6[2H])=O [10]. This strategic deuteration maintains the core taxane structure—characterized by a complex pentacyclic ring system with multiple chiral centers—while introducing spectroscopic detectability crucial for analytical applications [3] [6].
Table 1: Molecular Characteristics of N-DesBoc Docetaxel-d5 and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Isotopic Substitution |
---|---|---|---|---|
N-DesBoc Docetaxel-d5 | C₃₈H₄₀D₅NO₁₂ | 712.80 | Not Assigned | Five deuteriums on benzoate ring |
N-DesBoc Docetaxel | C₃₈H₄₅NO₁₂ | 707.76 | 133524-69-3 | None |
Docetaxel | C₄₃H₅₃NO₁₄ | 807.88 | 114977-28-5 | None |
Docetaxel-d5 (benzoyl-d5) | C₄₃H₄₈D₅NO₁₄ | 812.91 | Not Assigned | Five deuteriums on benzamide ring |
In pharmaceutical research, N-DesBoc Docetaxel-d5 serves as an indispensable internal standard for mass spectrometry-based quantification of Docetaxel impurities during method validation (AMV), stability studies, and quality control (QC) testing [1] [10]. The deuterated structure provides near-identical chromatographic behavior to its non-labeled counterpart while enabling distinct detection via mass shifts in LC-MS/MS systems, thereby improving the accuracy of impurity profiling [3] [6]. This compound is critical for regulatory compliance in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), where precise identification and quantification of synthetic impurities like N-DesBoc Docetaxel are mandated [1] [10]. Additionally, it facilitates metabolic pathway studies by allowing researchers to track the fate of the deprotected amine moiety without isotopic interference, providing insights into Docetaxel's biotransformation pathways [3] [7]. Manufacturers supply this reference material with comprehensive certificates of analysis (CoA) that include chromatographic purity (>95%), spectroscopic validation data (NMR, HRMS), and traceability to pharmacopeial standards (USP/EP) upon request [5] [6].
The development of N-DesBoc Docetaxel-d5 parallels advancements in both taxane chemistry and isotopic labeling technologies. The foundational compound, N-DesBoc Docetaxel, was first characterized in the early 1990s as a critical intermediate and impurity in Docetaxel synthesis, coinciding with the drug’s clinical adoption for cancers like breast and lung carcinoma [2] [8]. The demand for precise impurity tracking surged with regulatory emphasis on ICH Q3A/B guidelines, which mandated stringent control of potentially genotoxic impurities in oncology drugs [1]. By the mid-2010s, suppliers like SynZeal and BOC Sciences began offering deuterated analogs to address the need for isotope dilution mass spectrometry (IDMS) in bioanalytical labs [3] [5]. Key milestones include:
Table 2: Commercial Availability and Specifications of N-DesBoc Docetaxel Standards
Supplier | Catalog Number | Purity | Form | Price (USD) | CAS Traceability |
---|---|---|---|---|---|
TRC | D289235 | >95% (HPLC) | Neat | $140 (5 mg) | 133524-69-3 |
BroadPharm | BP-23249 | 95% | Neat | $850 (100 mg) | 133524-69-3 |
BOC Sciences | BLP-015024 | >95% | Neat | Custom Quote | 133524-69-3 |
ISP Standards | Not Specified | >95% | Neat | Custom Quote | 133524-69-3 |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1